molecular formula C18H14 B8801595 Di-p-tolylbutadiyne CAS No. 22666-07-5

Di-p-tolylbutadiyne

Cat. No.: B8801595
CAS No.: 22666-07-5
M. Wt: 230.3 g/mol
InChI Key: RJKUSAYHEBGVLF-UHFFFAOYSA-N
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Description

Di-p-tolylbutadiyne (C₁₆H₁₄) is a conjugated diyne compound featuring two p-tolyl groups (para-methyl-substituted phenyl rings) linked by a butadiyne (–C≡C–C≡C–) backbone. This structure confers unique electronic and optical properties due to the extended π-conjugation system, making it a candidate for applications in organic electronics, photovoltaics, and molecular wires. Its rigidity and linear geometry also facilitate self-assembly in supramolecular chemistry. Synthetically, it is typically prepared via Glaser-Hay coupling of p-tolylacetylene derivatives under oxidative conditions .

Properties

CAS No.

22666-07-5

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-methyl-4-[4-(4-methylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C18H14/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h7-14H,1-2H3

InChI Key

RJKUSAYHEBGVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Di-p-tolylbutadiyne belongs to a class of diarylbutadiynes, which are structurally analogous to other diarylacetylenes and polyynes. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison of Diarylacetylenes

Compound Backbone Substituents Conjugation Length Band Gap (eV) Applications Reference
This compound –C≡C–C≡C– p-tolyl Extended (4 π-bonds) ~3.1 Molecular electronics Synthetic study
Diphenylacetylene –C≡C– Phenyl Short (2 π-bonds) ~4.5 Cross-coupling reactions
Di-p-fluorophenylbutadiyne –C≡C–C≡C– p-fluoro-phenyl Extended ~2.9 OLEDs Literature data
Tofenamic acid* –NH–C₆H₄– Chlorinated phenyl Non-conjugated N/A Pharmaceutical (NSAID)

Notes:

  • Diphenylacetylene: Shorter conjugation results in a larger band gap (~4.5 eV), limiting its utility in optoelectronics compared to this compound. However, its simpler structure enhances reactivity in Sonogashira couplings .
  • Di-p-fluorophenylbutadiyne : Electron-withdrawing fluorine substituents lower the band gap (2.9 eV), improving charge transport in organic light-emitting diodes (OLEDs). This compound’s methyl groups, in contrast, provide steric stabilization but less electronic modulation.
  • Tofenamic acid: A diphenylamine derivative with a non-conjugated backbone, highlighting the critical role of the diyne moiety in enabling π-conjugation for electronic applications.

Key Research Findings:

Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to diphenylacetylene (~250°C) due to rigid conjugation.

Solubility: The p-tolyl groups enhance solubility in non-polar solvents (e.g., toluene) relative to unsubstituted diarylbutadiynes, aiding processability.

Optoelectronic Properties : UV-Vis spectra show a red-shifted absorption maxima (λₘₐₓ ~350 nm) vs. diphenylacetylene (λₘₐₓ ~280 nm), confirming extended conjugation.

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